molecular formula C23H24N4O5S B2704919 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-42-7

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2704919
CAS No.: 688055-42-7
M. Wt: 468.53
InChI Key: AJRSPEWFGGKNRX-UHFFFAOYSA-N
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Description

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.53. The purity is usually 95%.
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Mechanism of Action

The compound also contains a methoxyphenyl group, which is found in many ligands for alpha1-adrenergic receptors . These ligands can either activate or block these receptors, leading to various therapeutic effects .

In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge at physiological pH. The compound’s interaction with various enzymes and transporters in the body can also affect its ADME properties .

Biological Activity

The compound 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one (commonly referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the following features:

PropertyValue
Molecular Formula C20H24N4O3S
Molecular Weight 396.49 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptors : Binding to neurotransmitter receptors could modulate signaling pathways related to mood and cognition.

Research indicates that the presence of the piperazine and methoxyphenyl groups enhances its interaction with these targets, potentially leading to improved pharmacological profiles.

Anticancer Activity

Studies have shown that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound's structure suggests it may act as an inhibitor of key enzymes or pathways involved in cancer cell proliferation. For instance, research on similar compounds has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against several bacterial strains. Preliminary findings indicate moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanylidene group is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown promising results with IC50 values indicating effective inhibition, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Study 1: Anticancer Efficacy

A study focusing on the cytotoxic effects of similar quinazoline derivatives reported that compounds with piperazine substitutions demonstrated significant growth inhibition in colon cancer cells (HT-29) with IC50 values ranging from 10 to 20 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Antimicrobial Testing

In another investigation, a series of quinazoline derivatives were tested against Salmonella typhi and Bacillus subtilis. The results indicated that modifications similar to those found in our compound resulted in enhanced antibacterial properties, with some derivatives showing effectiveness comparable to standard antibiotics .

Properties

CAS No.

688055-42-7

Molecular Formula

C23H24N4O5S

Molecular Weight

468.53

IUPAC Name

7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)

InChI Key

AJRSPEWFGGKNRX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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